A Comprehensive Technical Guide to 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential
A Comprehensive Technical Guide to 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential
This technical guide provides an in-depth exploration of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Introduction and Nomenclature
The pyrido[3,2-b]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. The fusion of a pyridine and an oxazine ring creates a unique three-dimensional structure with specific electronic properties conducive to interactions with biological targets. The introduction of a chlorine atom at the 7th position is expected to modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity, making 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one a compelling candidate for further investigation.
It is crucial to address a point of potential ambiguity in nomenclature. The specific compound of interest is "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one". However, much of the currently available public data pertains to its isomer, 7-Chloro-2H-pyrido[2,3-b]-1,4-oxazin-3(4H)-one , which has the assigned CAS Number 105544-39-6 [1][2]. The distinction lies in the arrangement of the atoms in the pyridine ring relative to the fused oxazine ring. This guide will focus on the requested [3,2-b] isomer while leveraging data from the [2,3-b] isomer as a predictive tool, with the clear caveat that experimental verification is paramount.
Caption: Isomeric relationship between the target compound and its data-rich counterpart.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available and predicted data for the isomeric scaffold.
| Property | Value | Data Source |
| CAS Number | 105544-39-6 | (for the [2,3-b] isomer)[1][2] |
| Molecular Formula | C₇H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 184.58 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | 212 °C | (for the [2,3-b] isomer)[2] |
| Boiling Point (Predicted) | 413.9 ± 45.0 °C | [2] |
| Density (Predicted) | 1.476 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.48 ± 0.20 | [2] |
| InChIKey (Parent) | Not available | - |
| SMILES (Parent) | O=C1NC2=NC=CC=C2OC1 | (for 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one)[3] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via a two-step sequence involving the N-alkylation of a suitable aminopyridinol with an alpha-halo ester, followed by an intramolecular cyclization.
Caption: Proposed synthetic workflow for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-((6-chloro-3-hydroxypyridin-2-yl)amino)acetate
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To a solution of 2-Amino-6-chloropyridin-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add Ethyl 2-chloroacetate (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 60°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the intermediate.
Step 2: Synthesis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one
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Dissolve the intermediate from Step 1 (1.0 eq) in absolute ethanol.
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Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt, 0.2 eq).
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Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the cyclized product by TLC.
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After completion, cool the mixture to room temperature.
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Neutralize the reaction with a dilute acid (e.g., 1M HCl).
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The product may precipitate out of the solution. If so, collect the solid by filtration.
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If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Characterization: The final compound should be thoroughly characterized using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure and purity.
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Mass Spectrometry (MS): To verify the molecular weight.
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Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
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Elemental Analysis: To determine the elemental composition.
Potential Applications in Drug Discovery
The pyrido-oxazinone scaffold is of considerable interest due to the diverse biological activities exhibited by its analogues. The presence of both hydrogen bond donors and acceptors, combined with a rigid heterocyclic system, makes it an ideal starting point for designing ligands for various biological targets.
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Antimicrobial Activity: Many nitrogen-containing heterocyclic compounds exhibit antibacterial and antifungal properties. The thiazolo[3,2-b]-1,2,4-triazinone core, which is structurally related, has been explored for the development of new antibacterial agents[4][5]. The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase[5]. 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one could be screened against a panel of pathogenic bacteria and fungi to assess its potential in this area.
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Anticancer Properties: The structural motif is also found in compounds with demonstrated antitumor activity[6]. The planarity of the ring system allows for potential intercalation with DNA, while the substituents can be tailored to interact with specific enzymes or receptors involved in cell proliferation and survival.
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Central Nervous System (CNS) Activity: Derivatives of the related 1,4-benzoxazin-3(4H)-one have been synthesized and evaluated as anticonvulsant agents[7]. Furthermore, the structurally similar benzothiadiazine derivative, IDRA 21, is known to be a positive allosteric modulator of AMPA receptors, with cognitive-enhancing effects[8]. This suggests that the pyrido-oxazinone core could be a valuable scaffold for developing novel therapeutics for neurological disorders.
Experimental Protocol: In Vitro Antibacterial Assay
To assess the potential of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one as an antibacterial agent, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
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Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one in dimethyl sulfoxide (DMSO).
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Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus ATCC 29213) into Mueller-Hinton Broth (MHB) and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the turbidity to match a 0.5 McFarland standard.
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Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Dilute the adjusted bacterial culture 1:100 in MHB and add 50 µL to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
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Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
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MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Safety and Handling
While specific toxicity data for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is not available, information on the parent scaffold, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one, suggests that standard laboratory precautions should be observed[3].
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GHS Hazard Statements (for parent compound):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Recommended Precautions:
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Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
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Conclusion
7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one represents a promising, yet underexplored, chemical entity. Its structural features, informed by the known biological activities of related compounds, suggest a high potential for applications in drug discovery, particularly in the areas of infectious diseases, oncology, and neurology. This guide provides a foundational framework for its synthesis and initial biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential and mechanism of action. The development of a validated synthetic route and comprehensive biological screening are critical next steps in unlocking the value of this intriguing heterocyclic scaffold.
References
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Chemsigma. 7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE [105544-39-6]. Available at: [Link]
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National Center for Biotechnology Information. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. PubChem Compound Summary. Available at: [Link]
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ResearchGate. Effective synthesis of 7H-1,2,4-triazolo[3,4-b][1][6][9]thiadiazines. Available at: [Link]
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PubMed. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Available at: [Link]
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National Center for Biotechnology Information. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem Compound Summary for CID 88499. Available at: [Link]
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PubMed. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21). Available at: [Link]
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PrepChem.com. Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. Available at: [Link]
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MDPI. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Available at: [Link]
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Pharmaffiliates. 7-Chloro-2H-benzo[e][1][9][10]thiadiazin-3(4H)-one 1,1-dioxide. Available at: [Link]
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